2-Azaspiro[3.3]heptan-1-one
Overview
Description
2-Azaspiro[3.3]heptan-1-one is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The spirocyclic framework is known for its rigidity and ability to mimic other bioactive structures, making it a valuable scaffold in the development of pharmaceuticals.
Mechanism of Action
Target of Action
2-Azaspiro[3.3]heptan-1-one is a synthetic compound that has been proposed to mimic piperidine in bioactive compounds . Piperidine is a common structure found in over 30 drugs
Mode of Action
The mode of action of 2-Azaspiro[3It is believed to interact with its targets in a similar manner to piperidine . The basicity of the nitrogen atom in this compound is nearly identical to that in piperidine , suggesting that it could mimic piperidine’s interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic ring system through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic scaffold .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cycloaddition reactions. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for achieving high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the β-lactam ring can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptan-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: This compound is structurally similar but lacks the carbonyl group present in 2-Azaspiro[3.3]heptan-1-one.
2-Oxa-1-azaspiro[3.3]heptane: This compound contains an oxygen atom in the spirocyclic ring, which imparts different physicochemical properties.
2-Azaspiro[3.4]octane: This compound has an additional carbon in the spirocyclic ring, resulting in a larger ring system.
Uniqueness: this compound is unique due to its specific spirocyclic structure with a carbonyl group, which provides distinct reactivity and biological activity compared to its analogues. Its ability to mimic bioactive structures and its versatility in chemical reactions make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-6(4-7-5)2-1-3-6/h1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPLQTZVBUXJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936132-15-8 | |
Record name | 2-azaspiro[3.3]heptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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